An In-depth Technical Guide to 4-Chloro-3-nitroanisole: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 4-Chloro-3-nitroanisole: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies of 4-Chloro-3-nitroanisole. The information is curated for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a key intermediate in the synthesis of novel therapeutic agents and other complex organic molecules.
Core Chemical Properties
4-Chloro-3-nitroanisole is a substituted aromatic compound with the molecular formula C₇H₆ClNO₃.[1][2] It presents as a pale yellow to beige or ochre crystalline powder.[2][3][4] A summary of its key quantitative properties is provided in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO₃ | [1][2] |
| Molecular Weight | 187.58 g/mol | [1][2] |
| Melting Point | 41-46 °C | [2][5][6] |
| Boiling Point | 293 °C | [3][4] |
| Density | 1.366 - 1.4 g/cm³ | [3][4] |
| Flash Point | >110 °C (>230 °F) | [3][7] |
| Solubility | Soluble in Methanol | [8] |
| CAS Number | 10298-80-3 | [1][2] |
Chemical Structure
The structure of 4-Chloro-3-nitroanisole consists of an anisole (B1667542) (methoxybenzene) ring substituted with a chlorine atom at the 4-position and a nitro group at the 3-position. This substitution pattern is crucial for its reactivity and utility as a chemical intermediate.
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IUPAC Name: 1-Chloro-4-methoxy-2-nitrobenzene[1]
Synthesis of 4-Chloro-3-nitroanisole
The primary route for the synthesis of 4-Chloro-3-nitroanisole is through the electrophilic nitration of 4-chloroanisole (B146269). An alternative industrial method involves a multi-step process starting from p-anisidine.
Logical Workflow for Synthesis from p-Anisidine
The following diagram illustrates the key transformations in the industrial synthesis of 4-Chloro-3-nitroanisole starting from p-anisidine. This multi-step process involves protection of the amino group, nitration, deprotection, and finally, a Sandmeyer-type reaction to introduce the chloro group.
Experimental Protocols
1. Synthesis via Nitration of 4-Chloroanisole (General Laboratory Protocol)
This protocol is adapted from general procedures for the nitration of substituted phenols and related compounds.
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Materials: 4-chloroanisole, concentrated nitric acid (65-70%), concentrated sulfuric acid (98%), dichloromethane (B109758) (or other suitable solvent), ice, sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-chloroanisole in dichloromethane.
-
Cool the flask in an ice-water bath to 0-5 °C.
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Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to a pre-cooled flask of concentrated sulfuric acid in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 4-chloroanisole over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
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After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, slowly pour the reaction mixture onto crushed ice.
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Separate the organic layer and wash it sequentially with cold water, 10% sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude 4-Chloro-3-nitroanisole by recrystallization from a suitable solvent such as ethanol (B145695).
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2. Industrial Synthesis from 4-amino-3-nitroanisole (Sandmeyer Reaction Step)
This protocol is based on a described industrial process.[3]
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Materials: 4-amino-3-nitroanisole, concentrated hydrochloric acid, water, sodium nitrite (B80452), cuprous chloride, chloroform (B151607), ethanol.
-
Procedure:
-
Add concentrated hydrochloric acid and water to a reactor, followed by the addition of 4-amino-3-nitroanisole. Stir and warm the mixture to 40-50 °C to dissolve the amine, then cool to 0-5 °C.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the amine solution, ensuring the temperature does not exceed 5 °C to form the diazonium salt.
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In a separate vessel, dissolve cuprous chloride in concentrated hydrochloric acid and water.
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Add the previously prepared diazonium salt solution to the cuprous chloride solution, controlling the temperature around 10 °C.
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After the addition is complete, heat the mixture to approximately 45 °C until gas evolution ceases.
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Cool the reaction mixture and extract the product with chloroform.
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The combined chloroform extracts are distilled under reduced pressure, and the fraction collected below 160 °C (at 2 mmHg) is subjected to recrystallization from ethanol to yield pure 4-Chloro-3-nitroanisole.[3]
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Analytical Characterization
The identity and purity of 4-Chloro-3-nitroanisole are typically confirmed using standard analytical techniques.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for determining the purity of the compound and confirming its molecular weight.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the substitution pattern on the aromatic ring.[2]
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the nitro group (NO₂), the ether linkage (C-O-C), and the aromatic C-H and C=C bonds.[2]
Applications in Research and Development
4-Chloro-3-nitroanisole is a valuable building block in organic synthesis. Its primary application is as an intermediate in the production of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][4] It has been used in the synthesis of derivatives of 7-methanesulfonylamino-6-phenoxychromone, which have been investigated for their anti-inflammatory properties.[7] The presence of the nitro and chloro substituents on the anisole ring provides multiple sites for further chemical transformations, making it a versatile precursor for a wide range of target compounds.
References
- 1. CN104557557A - Method for preparing nitroanisole from m-nitrochlorobenzene oil - Google Patents [patents.google.com]
- 2. 4-Chloro-3-nitroanisole | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1462737A - Method for preparing 4-chlorine-3-nitroanisole - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Chloro-3-nitroanisole | CAS#:10298-80-3 | Chemsrc [chemsrc.com]
- 6. 4-Chloro-3-nitroanisole | 10298-80-3 [chemicalbook.com]
- 7. 4-氯-3-硝基苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
